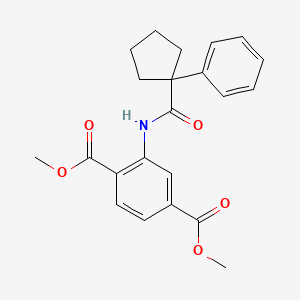

![molecular formula C15H14FN3O2S B2712980 1-(3-fluorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)methanesulfonamide CAS No. 1396808-49-3](/img/structure/B2712980.png)

1-(3-fluorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(3-fluorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)methanesulfonamide” belongs to a class of compounds known as pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications due to several key characteristics .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazolo[1,5-a]pyrimidines can be synthesized via palladium-catalyzed solvent-free reactions of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation .Wissenschaftliche Forschungsanwendungen

Fluorescent Molecules for Studying Intracellular Processes

This compound, being a part of the pyrazolo[1,5-a]pyrimidines (PPs) family, has been identified as strategic for optical applications . Fluorescent molecules are crucial tools for studying the dynamics of intracellular processes .

Chemosensors

The compound’s unique structure and properties make it a potential candidate for use as chemosensors . Chemosensors are devices that respond to a particular chemical analyte or a group of analytes to produce a detectable signal .

Organic Materials Progress Monitoring

The compound can be used in the progress monitoring of organic materials . This is due to its tunable photophysical properties .

Solid-State Emitters

The compound allows good solid-state emission intensities . Thus, it can be used in designing solid-state emitters .

Biological and/or Optoelectronics Applications

The compound meets several requirements for biological and/or optoelectronics applications . The synthetic pathway of the compound is straight, useful, and carried out by efficient heating technologies .

Antimitotic Activities Against Cancer Cell Lines

The compound has been screened for antimitotic activities against MCF7 breast cancer and/or A2780 ovarian cancer cell lines in vitro . The most active compounds exhibited EC50 values ranging from 0.5 to 4.3 μM .

Fluorescent Probe for Monitoring pH in Cells

A new fluorescent probe based on pyrazolo[1,5-a]pyridine was synthesized and used to monitor the pH in cells . This probe exhibited a fast response to acidic pH (less than 10 s), a high quantum yield (φ = 0.64), and high selectivity and sensitivity .

Inhibitor of JAK1 JH2 Pseudokinase and VPS34

A monosubstituted 3-(benzothiazol-2-yl) derivative of the compound exhibited a promising and unique selectivity profile when screened against a panel consisting of 403 protein kinases . It showed selectivity for JAK1 JH2 pseudokinase and VPS34 .

Wirkmechanismus

Target of Action

The compound “1-(3-fluorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)methanesulfonamide” belongs to the class of pyrazolo[1,5-a]pyrimidines . Compounds in this class have been identified as strategic compounds for optical applications . They have also been used in the development of antifungal therapies, targeting a yeast casein kinase of Candida albicans .

Biochemical Pathways

Compounds in this class have been used to study the dynamics of intracellular processes .

Result of Action

Compounds in this class have been used as fluorescent probes to monitor ph in cells .

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O2S/c16-14-5-3-4-12(8-14)11-22(20,21)18-10-13-9-17-19-7-2-1-6-15(13)19/h1-9,18H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZPWTHVVHWILW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1)CNS(=O)(=O)CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)

![(NZ)-N-[(4Z)-2,3-dichloro-4-(4-methylphenyl)sulfonylimino-2,3-dihydronaphthalen-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B2712898.png)

![6-amino-N-(2,6-dichlorophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2712900.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2712906.png)

![3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B2712908.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-ethylurea](/img/structure/B2712919.png)